2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole, benzodiazole, and furan rings
Preparation Methods
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves multiple steps. One common route includes the nitration of precursor compounds followed by a series of condensation and cyclization reactions. For instance, the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield intermediate compounds that are further processed to obtain the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like sodium dichloroisocyanurate.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the amino or oxadiazole groups using appropriate reagents under controlled conditions
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of energetic materials due to its stability and high energy content.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential pharmaceutical applications.
Materials Science: Its thermal stability and energetic properties make it suitable for use in advanced materials and propellants
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and benzodiazole rings can interact with specific sites on enzymes, potentially inhibiting or modifying their activity. The furan ring may also play a role in binding to molecular targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar compounds include those with oxadiazole and benzodiazole rings, such as:
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Known for its energetic properties and stability.
Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Exhibits good detonation properties and thermal stability
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE.
Properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N7O3/c23-14-5-3-4-13(19(14)24)17-9-8-12(33-17)10-26-28-18(32)11-31-16-7-2-1-6-15(16)27-22(31)20-21(25)30-34-29-20/h1-10H,11H2,(H2,25,30)(H,28,32)/b26-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQFYJVSDDCEKO-NSKAYECMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)C5=NON=C5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl)C5=NON=C5N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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